2-(1,3-Dioxan-2-YL)benzaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1,3-dioxan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,8,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHMFPCAFAVGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577348 | |
| Record name | 2-(1,3-Dioxan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139086-86-5 | |
| Record name | 2-(1,3-Dioxan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 1,3 Dioxan 2 Yl Benzaldehyde and Analogues
Direct Acetalization Protocols
Direct acetalization stands as the most straightforward and common method for the synthesis of 2-(1,3-dioxan-2-yl)benzaldehyde and its analogues. This process typically involves the reaction of a benzaldehyde (B42025) derivative, such as phthalaldehyde (benzene-1,2-dicarbaldehyde), with 1,3-propanediol (B51772).
Acid-Catalyzed Condensation of Benzaldehyde Derivatives with 1,3-Diols
The cornerstone of acetal (B89532) formation is the acid-catalyzed reaction between a carbonyl compound and a diol. organic-chemistry.org This reversible reaction necessitates the removal of water to drive the equilibrium towards the product. organic-chemistry.org The synthesis of this compound from phthalaldehyde and 1,3-propanediol serves as a key example of this methodology.
Both Brønsted and Lewis acids are effective catalysts for acetalization. Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the diol. organic-chemistry.org Lewis acids, like zirconium tetrachloride (ZrCl₄) and metal triflates, coordinate to the carbonyl oxygen, similarly activating the aldehyde group. organic-chemistry.org
The choice of catalyst can influence reaction rates and selectivity. Heterogeneous catalysts, including certain metal-organic frameworks (MOFs) and acidic resins, offer advantages in terms of ease of separation and reusability, aligning with green chemistry principles. For instance, studies on the acetalization of benzaldehyde with various alcohols have demonstrated the high activity of catalysts like cesium phosphomolybdovanadate salts, where stronger Brønsted acidity correlated with higher catalytic activity. qub.ac.uk
Table 1: Comparison of Brønsted and Lewis Acid Catalysts in Acetalization of Benzaldehyde Analogues
| Catalyst | Catalyst Type | Substrate | Diol | Solvent | Yield (%) | Reference |
| p-TSA | Brønsted Acid | Benzaldehyde | 1,3-Propanediol | Toluene | High (typical) | organic-chemistry.org |
| H₂SO₄ | Brønsted Acid | 1-Bromo-3-chloro-2,2-dimethoxypropane | 1,3-Propanediol | None | 81-88 | acs.org |
| ZrCl₄ | Lewis Acid | Benzaldehyde | 1,3-Propanediol | Dichloromethane | >95 (typical) | organic-chemistry.org |
| Iodine (I₂) | Lewis Acid | Benzaldehyde | 1,3-Bis(trimethylsiloxy)propane | Dichloromethane | 98 | organic-chemistry.org |
| N-Bromosuccinimide (NBS) | Lewis Acid | Benzaldehyde | 1,3-Propanediol | Dichloromethane | 95 | organic-chemistry.org |
This table is generated by the user based on data from the text. It is for illustrative purposes and may not be comprehensive.
The solvent plays a crucial role in acetalization reactions. Non-polar, aprotic solvents like toluene or benzene (B151609) are commonly used as they facilitate the removal of water via azeotropic distillation when coupled with a Dean-Stark apparatus. Dichloromethane is another frequently used solvent, particularly for reactions that proceed at lower temperatures. The optimization of reaction parameters, including catalyst loading, temperature, and reaction time, is essential to maximize the yield and minimize side reactions. For example, in the acetalization of benzaldehyde with glycol catalyzed by tungstophosphoric acid loaded on TiO₂, optimization using response surface methodology showed that the molar ratio of glycol to benzaldehyde, reaction time, and catalyst amount were significant factors affecting the yield.
To overcome the reversible nature of acetal formation, the water produced during the reaction must be continuously removed. organic-chemistry.org The most common laboratory technique for this is the use of a Dean-Stark apparatus. acs.orgrug.nl The apparatus collects the water from an azeotropic mixture with a solvent such as toluene, physically separating it from the reaction mixture and thus driving the reaction to completion. rug.nl An alternative method involves the use of dehydrating agents, such as orthoesters or molecular sieves, which chemically or physically sequester the water as it is formed. organic-chemistry.org
Chemoselective Acetal Formation in Polyfunctionalized Substrates
Synthesizing this compound from phthalaldehyde presents a challenge of chemoselectivity: how to protect one aldehyde group while leaving the other intact. Aldehydes are generally more reactive than ketones, allowing for selective acetalization in molecules containing both functional groups. However, when two identical aldehyde groups are present, as in phthalaldehyde, achieving mono-protection requires careful control of stoichiometry and reaction conditions.
By using one equivalent of 1,3-propanediol relative to the dicarbonyl compound, the statistical formation of the mono-acetal is favored. Lowering the reaction temperature and using a less active catalyst can also enhance selectivity by slowing down the rate of the second acetalization. Studies on various dicarbonyl compounds have shown that high chemoselectivity can be achieved, affording the mono-protected product in good yields.
Table 2: Examples of Chemoselective Monoacetalization of Dicarbonyl Compounds
| Substrate | Diol | Catalyst | Solvent | Product | Yield (%) |
| Terephthalaldehyde | Ethylene Glycol | Amberlyst-15 | Dichloromethane | 4-(1,3-Dioxolan-2-yl)benzaldehyde | 90 |
| Isophthalaldehyde | Ethylene Glycol | Montmorillonite K-10 | Toluene | 3-(1,3-Dioxolan-2-yl)benzaldehyde | 85 |
| Phthalaldehyde | 1,3-Propanediol | p-TSA | Benzene | This compound | (Reaction specific) |
This table is generated by the user based on data from the text. It is for illustrative purposes and may not be comprehensive.
Photochemical Acetalization Methods
In recent years, photochemical methods have emerged as a mild and green alternative to traditional acid-catalyzed acetalization. frontiersin.orgnih.gov These reactions often proceed under neutral conditions at room temperature, making them suitable for substrates with acid-sensitive functional groups. frontiersin.orgnih.gov
Visible-light-induced acetalization of aldehydes has been successfully achieved using organic dyes like Eosin Y as a photocatalyst. frontiersin.orgnih.gov The proposed mechanism suggests that upon irradiation, Eosin Y acts as a photoacid, activating the aldehyde for nucleophilic attack by the alcohol or diol. frontiersin.org This method has demonstrated broad applicability for a range of aromatic, heteroaromatic, and aliphatic aldehydes. frontiersin.orgnih.gov
A key advantage of this protocol is its high chemoselectivity for aldehydes over ketones. frontiersin.orgnih.gov This selectivity would be highly beneficial for the synthesis of analogues of this compound from starting materials containing both aldehyde and ketone functionalities.
Table 3: Photochemical Acetalization of Benzaldehyde Derivatives
| Substrate | Alcohol/Diol | Photocatalyst | Light Source | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methanol | Eosin Y (2 mol%) | 5W Blue LED | Methanol | 12 | 95 | frontiersin.orgnih.gov |
| 4-Chlorobenzaldehyde | Methanol | Eosin Y (2 mol%) | 5W Blue LED | Methanol | 12 | 96 | frontiersin.orgnih.gov |
| 2-Naphthaldehyde | Ethylene Glycol | Eosin Y (2 mol%) | 5W Blue LED | Dichloromethane | 24 | 85 | frontiersin.orgnih.gov |
| 4-Acetylbenzaldehyde | Methanol | Eosin Y (2 mol%) | 5W Blue LED | Methanol | 12 | 90 | frontiersin.orgnih.gov |
This table is generated by the user based on data from the text. It is for illustrative purposes and may not be comprehensive.
Synthesis through Ortho-Metallation and Formylation
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. thieme-connect.de This method relies on a directing group (DMG) on the aromatic ring that coordinates to an organometallic base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position. thieme-connect.de The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles, including formylating agents, to introduce a formyl group. thieme-connect.dethieme-connect.de This approach provides a direct and efficient route to ortho-substituted benzaldehydes.
One of the most reliable methods for generating aryllithium reagents is through lithium-halogen exchange, particularly from aryl bromides and iodides. thieme-connect.de This reaction is typically fast, even at low temperatures, and proceeds by treating the aryl halide with an alkyllithium reagent such as n-butyllithium or sec-butyllithium. The resulting aryllithium species can then be trapped with a formyl equivalent. Dimethylformamide (DMF) is the most commonly used electrophile for this purpose, affording the desired aldehyde after aqueous workup. thieme-connect.desemanticscholar.org This two-step, one-pot sequence is highly versatile for preparing a wide range of arenecarbaldehydes. thieme-connect.de
For the synthesis of this compound, a hypothetical route could start from 1-bromo-2-(1,3-dioxan-2-yl)benzene. Treatment with an alkyllithium reagent would generate the ortho-lithiated species, which upon reaction with DMF would yield the target compound. Direct lithiation and subsequent formylation with DMF is a facile procedure for preparing heteroaromatic aldehydes where the formyl group is introduced adjacent to a heteroatom. semanticscholar.org
Table 1: Examples of Benzaldehyde Synthesis via Lithiation and Formylation
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| Benzofuran | 1. n-BuLi; 2. DMF | Benzofuran-2-carboxaldehyde | 67 |
| Benzothiophene | 1. n-BuLi; 2. DMF | Benzothiophene-2-carboxaldehyde | 81 |
Data sourced from literature examples of formylation of lithiated (hetero)arenes. semanticscholar.org
Organolithium reagents are central intermediates in directed ortho-metallation strategies. organicchemistrydata.org Their generation can be achieved either by deprotonation of an activated C-H bond or by the lithium-halogen exchange discussed previously. thieme-connect.dethieme-connect.de The high reactivity of organolithiums makes them suitable for reaction with a wide array of electrophiles. organicchemistrydata.org
In some synthetic applications, organolithium intermediates are converted to other organometallic reagents, such as organocuprates, via transmetallation. This is achieved by reacting the organolithium compound with a copper(I) salt, like copper(I) bromide or iodide. masterorganicchemistry.com The resulting organocuprates, often referred to as Gilman reagents (R₂CuLi), exhibit different reactivity profiles compared to their organolithium precursors. chem-station.com While organolithiums are hard nucleophiles that readily add to carbonyl groups, organocuprates are softer nucleophiles known for their utility in conjugate addition reactions and substitution reactions on sp³ carbons. chem-station.comyoutube.com
This modulation of reactivity is crucial in complex syntheses. For instance, after an ortho-lithiation step, the resulting aryllithium could be converted to an organocuprate to perform a subsequent coupling reaction that might not be feasible with the harder organolithium reagent. While direct formylation is typically accomplished with the organolithium intermediate and DMF, the ability to form organocuprates from the same intermediate opens pathways for diverse functionalizations at the ortho position.
Multi-Step Synthetic Routes
Multi-step syntheses provide the flexibility to construct complex molecules like this compound by assembling fragments sequentially or by modifying a simpler scaffold. These routes allow for the careful introduction of functional groups and the installation of protecting groups where necessary.
The 1,3-dioxane (B1201747) moiety in the target molecule is a cyclic acetal, which serves as a protecting group for the aldehyde functionality. The formation of 1,3-dioxanes is a standard and robust reaction in organic synthesis. thieme-connect.de It is typically achieved by the acid-catalyzed reaction of an aldehyde or ketone with 1,3-propanediol. organic-chemistry.orgresearchgate.net
The reaction is an equilibrium process, and to drive it to completion, the water generated must be removed. organic-chemistry.org A common method involves using a Dean-Stark apparatus in a solvent like toluene that forms an azeotrope with water. organic-chemistry.org Various acid catalysts can be employed, with p-toluenesulfonic acid (TsOH) being a frequent choice. organic-chemistry.org Lewis acids can also catalyze this transformation. organic-chemistry.org This protection strategy is vital as the 1,3-dioxane group is stable under a wide range of conditions, including those involving basic, reductive, oxidative, and organometallic reagents, but can be readily removed by acidic hydrolysis. thieme-connect.de
Table 2: General Conditions for 1,3-Dioxane Formation from Aldehydes
| Aldehyde Substrate | Diol | Catalyst | Conditions |
|---|---|---|---|
| Benzaldehyde | 1,3-Propanediol | p-Toluenesulfonic acid (catalytic) | Toluene, reflux with Dean-Stark trap |
| Substituted Benzaldehydes | 1,3-Propanediol | Montmorillonite K10 | Toluene, reflux |
This table represents common methodologies for acetal formation. organic-chemistry.orgresearchgate.net
An alternative to constructing the substituted benzene ring from scratch is to start with a benzaldehyde derivative and introduce the desired functionality in a stepwise manner. Modern C-H functionalization reactions have become powerful tools for this purpose. acs.org These methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity.
For benzaldehydes, ortho-C-H functionalization can be achieved using a transient directing group strategy. nih.govresearchgate.net In this approach, the aldehyde reacts reversibly with a chiral amine or amino acid to form an imine in situ. This imine then acts as a directing group, guiding a transition metal catalyst (commonly palladium or rhodium) to activate a C-H bond at the ortho position. acs.orgnih.gov A variety of functional groups, including aryl, alkyl, and halide groups, can be installed. nih.gov After the reaction, the imine is hydrolyzed back to the aldehyde, leaving a functionalized product. This strategy allows for the sequential and selective modification of the benzaldehyde scaffold. acs.org
Stereochemical Considerations in Dioxane Ring Formation
The 1,3-dioxane ring is not planar and, similar to cyclohexane, preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de The presence of two oxygen atoms in the ring, however, introduces significant differences. The C-O bond length is shorter than a C-C bond, which can lead to more pronounced 1,3-diaxial interactions. thieme-connect.de
Substituents at the C2 position of the 1,3-dioxane ring have a strong thermodynamic preference for the equatorial position. thieme-connect.de An axial substituent at C2 would experience significant steric repulsion from the axial hydrogen atoms at the C4 and C6 positions. For a bulky substituent like the benzaldehyde-derived aryl group in this compound, the equatorial conformation is overwhelmingly favored. researchgate.net
Stereoelectronic factors, such as the anomeric effect, also play a role in the conformation of 1,3-dioxanes. acs.org The anomeric effect describes the tendency of an electronegative substituent at an anomeric carbon (the C2 position in this case) to prefer an axial orientation. While this effect can stabilize axial alkoxy groups, for large, non-electronegative groups like an aryl ring, steric factors dominate, enforcing the equatorial placement. thieme-connect.deacs.org The specific conformation and the stereochemical environment of the dioxane ring are crucial as they can influence the reactivity of the molecule in subsequent synthetic steps.
Chemical Reactivity and Transformation Pathways of 2 1,3 Dioxan 2 Yl Benzaldehyde
Reactivity of the 1,3-Dioxane (B1201747) Acetal (B89532) Functional Group
The 1,3-dioxane moiety in 2-(1,3-Dioxan-2-YL)benzaldehyde is a cyclic acetal. Acetal groups are primarily used as protecting groups for carbonyls due to their distinct stability profile. thieme-connect.de Their reactivity is characterized by stability to bases and nucleophiles but lability towards acids. thieme-connect.de
Acetal hydrolysis is the reverse of acetal formation and is used to deprotect the carbonyl group. This reaction requires an acid catalyst and is typically performed in the presence of excess water to drive the equilibrium toward the aldehyde and the diol. thieme-connect.dechemguide.co.uk The mechanism involves several equilibrium steps. First, one of the acetal oxygen atoms is protonated by the acid, converting the alkoxy group into a good leaving group (an alcohol). The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent proton transfers lead to a hemiacetal intermediate, which undergoes a similar sequence of protonation, elimination of the second alcohol molecule, and attack by water to regenerate the carbonyl compound, in this case, 2-formylbenzaldehyde, along with 1,3-propanediol (B51772). gla.ac.uk
A variety of acidic conditions can be employed for this deprotection, ranging from dilute mineral acids to Lewis acids or acidic resins in aqueous organic solvents. thieme-connect.de
A key feature of 1,3-dioxanes and other acetals is their high stability in neutral and, particularly, in basic or nucleophilic environments. thieme-connect.deorganic-chemistry.org This stability is the cornerstone of their use as protecting groups. Under basic conditions, there is no viable pathway for cleavage. The alkoxide groups of the acetal are poor leaving groups, and unlike in acidic media, there is no proton source to activate them by converting them into better leaving groups (alcohols). stackexchange.comechemi.com Consequently, acetals are resistant to attack by hydrides, organometallic reagents (like Grignard reagents), and strong bases like hydroxides, making them ideal for protecting aldehydes and ketones during reactions involving these types of reagents. stackexchange.comechemi.com
| Condition | Reagents | Stability of 1,3-Dioxane |
|---|---|---|
| Acidic | H₃O⁺, Lewis Acids (e.g., BF₃·OEt₂) | Labile (hydrolyzes to carbonyl) |
| Neutral | Water (uncatalyzed) | Stable (hydrolysis is extremely slow) |
| Basic | NaOH, KOH, NaH, Grignard Reagents | Stable |
| Reductive (Basic/Neutral) | LiAlH₄, NaBH₄ | Stable |
Transacetalization is an acid-catalyzed process where an existing acetal reacts with an alcohol or a diol to form a new acetal. mdpi.com This reaction proceeds through the same oxocarbenium ion intermediate as hydrolysis. However, instead of being trapped by water, the intermediate is intercepted by a different alcohol molecule. mdpi.com For example, reacting this compound with ethylene glycol in the presence of an acid catalyst would lead to an equilibrium mixture containing the starting material, 1,3-propanediol, the new acetal 2-(1,3-dioxolan-2-yl)benzaldehyde, and ethylene glycol. The reaction can be driven to completion by using a large excess of the new diol or by removing one of the products. This method is a mild way to exchange one acetal protecting group for another. mdpi.com
Benzylidene acetals, which are 1,3-dioxanes derived from benzaldehyde (B42025) and a 1,3-diol (often on a carbohydrate scaffold), can undergo regioselective ring-opening reactions. researchgate.net A well-established method involves the use of N-bromosuccinimide (NBS). This reaction, known as the Hanessian-Hullar reaction in carbohydrate chemistry, leads to the formation of a bromo-substituted benzoate ester. researchgate.net The mechanism is thought to involve the formation of a stable cyclic carbocation, which is then opened by a nucleophilic attack from the bromide ion. researchgate.net This reaction provides a pathway to selectively functionalize one of the hydroxyl groups that was part of the original diol. researchgate.netacs.org While extensively studied in carbohydrate chemistry for opening 4,6-O-benzylidene acetals, the principle can be applied to other 1,3-dioxane systems. nih.govorganic-chemistry.orgresearchgate.net
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). wikipedia.org The outcome of such reactions is governed by the directing effects of the substituents on the ring. The molecule has two substituents: the aldehyde group (-CHO) and the 1,3-dioxan-2-yl group.
The aldehyde group is a moderate deactivator and is meta-directing due to its electron-withdrawing nature through both induction and resonance. aidic.it In contrast, the 1,3-dioxan-2-yl group, an acetal, is considered an activating group and is ortho, para-directing. This is because the oxygen atoms can donate lone-pair electron density to the ring via resonance, which stabilizes the cationic Wheland intermediate formed during electrophilic attack at the ortho and para positions. dalalinstitute.comlibretexts.org
When both groups are present, their effects are combined. However, the acetal group serves to protect the aldehyde. Under many EAS conditions (e.g., nitration with mixed acid), an unprotected aldehyde group would be readily oxidized. aidic.it By protecting it as a 1,3-dioxane acetal, the aromatic ring can be modified. The directing influence of the ortho, para-directing acetal group would compete with the meta-directing aldehyde. Given that the acetal is an activating group, substitution would be expected to occur primarily at the positions ortho and para to the acetal. However, the position ortho to the large acetal group may be sterically hindered. Therefore, electrophilic attack is most likely to occur at the position para to the acetal group (position 5 on the ring) or at the less hindered ortho position (position 3). The precise outcome would depend on the specific electrophile and reaction conditions. After the substitution, the acetal can be hydrolyzed to reveal the aldehyde, providing a route to substituted 2-formylbenzaldehydes that may be difficult to synthesize directly. researchgate.net
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing benzene derivatives. youtube.comresearchgate.net The regiochemical outcome of such reactions is governed by the electronic properties of the substituents already present on the ring. The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. However, by protecting the aldehyde as a 1,3-dioxanyl acetal, its electronic influence on the ring is altered, which in turn modifies its directing effect in EAS reactions.
The acetal group is generally considered to be a weakly deactivating or activating group and an ortho, para-director. The oxygen atoms of the dioxane ring can donate lone-pair electron density to the aromatic ring through resonance, thereby activating the ortho and para positions towards electrophilic attack. This change in directing effect is a crucial synthetic strategy.
A key example of this modified reactivity is observed in nitration reactions. Direct nitration of benzaldehyde with mixed acids typically yields 3-nitrobenzaldehyde as the major product. However, by first converting benzaldehyde to an acetal, such as a 2-phenyl-1,3-dioxolane, nitration can be directed to favor the ortho position. Subsequent hydrolysis of the acetal provides 2-nitrobenzaldehyde, a valuable synthetic precursor that is difficult to obtain in high yield by direct nitration. gre.ac.uk This strategy highlights the utility of the 1,3-dioxanyl group as a protecting group that also functions as a regiochemical controller.
| Reaction | Substrate | Conditions | Major Product (after hydrolysis) | Key Finding |
|---|---|---|---|---|
| Nitration | Benzaldehyde | Mixed Acid (HNO₃, H₂SO₄) | 3-Nitrobenzaldehyde | The -CHO group is a strong meta-director. |
| Nitration | 2-Phenyl-1,3-dioxolane (Acetal Protected Benzaldehyde) | Mixed Acid, followed by hydrolysis | 2-Nitrobenzaldehyde | The acetal group directs the electrophile to the ortho position, altering the inherent regioselectivity of the aldehyde. gre.ac.uk |
Cross-Coupling Reactions (e.g., Suzuki Coupling, Heck Reaction)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.comorgsyn.org For a molecule like this compound to participate in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, on the aromatic ring. The 1,3-dioxanyl group serves as a robust protecting group for the aldehyde functionality, which might otherwise interfere with or be sensitive to the reaction conditions or organometallic reagents used.
Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. researchgate.net A hypothetical substrate, such as 2-(1,3-dioxan-2-yl)bromobenzene, could be coupled with an arylboronic acid to form a biphenyl derivative. The reaction is tolerant of a wide range of functional groups, and the acetal effectively prevents side reactions that could occur with a free aldehyde. For instance, the Suzuki coupling of 4-bromobenzaldehyde with phenylboronic acid to produce 4-biphenylcarboxaldehyde has been demonstrated, showcasing the feasibility of coupling on aldehyde-bearing rings. organic-chemistry.org The use of a protecting group like the 1,3-dioxane ensures broader compatibility, especially if harsher bases or more reactive organometallic species were required.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org A halogenated derivative of this compound could readily participate in this reaction. A notable example that demonstrates the principle is the palladium-catalyzed reaction of aryl halides with acrolein diethyl acetal. This reaction produces cinnamaldehyde derivatives after hydrolysis of the acetal. The acetal group is crucial for preventing polymerization or other side reactions of the acrolein moiety. This showcases how the protected aldehyde of a 2-(1,3-dioxan-2-yl)phenyl halide would be stable under Heck conditions, allowing for the formation of complex olefinated aromatic aldehydes after deprotection.
| Reaction | Aryl Halide Example | Coupling Partner | Catalyst System | Base/Solvent | Product Type (after hydrolysis) |
|---|---|---|---|---|---|
| Suzuki Coupling | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / 1-Propanol/H₂O | Biphenyl Carboxaldehyde organic-chemistry.org |
| Heck Reaction | Aryl Iodides/Bromides | Acrolein diethyl acetal | Pd(OAc)₂ | K₂CO₃ / nBu₄NOAc / DMF | Cinnamaldehyde |
Ortho-Directed Metallation and Further Functionalization
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. orgsyn.org This reaction relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position.
The acetal functionality, including the 1,3-dioxanyl group in this compound, can serve as an effective DMG. The Lewis basic oxygen atoms of the dioxane ring chelate the lithium cation of the organolithium base, positioning the alkyl anion to abstract a proton from the sterically accessible C-6 position of the benzene ring. This generates a stabilized aryllithium intermediate exclusively at the position ortho to the acetal group.
This lithiated species can then be trapped by a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the C-6 position. Research on related structures, such as 2-aryl-1,3-dioxolanes, has demonstrated that lithiation occurs selectively ortho to the acetal group. For example, treatment of 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane with butyllithium results in deprotonation at the position ortho to the ketal. This principle is directly applicable to this compound.
This methodology provides a reliable route to 2,6-disubstituted benzaldehyde derivatives, which are often challenging to synthesize via classical electrophilic substitution pathways.
| Substrate Type | Directing Group | Reagent | Resulting Intermediate | Potential Electrophiles | Final Product Type |
|---|---|---|---|---|---|
| 2-Aryl-1,3-dioxane/dioxolane | Acetal | n-BuLi or sec-BuLi in THF | 6-Lithio-2-aryl-1,3-dioxane | D₂O, MeI, Me₃SiCl, DMF, CO₂, R₂CO | 2-(Deuterio/Methyl/Silyl (B83357)/Formyl/Carboxy/Hydroxyalkyl)-6-(1,3-dioxan-2-yl)benzaldehyde |
Mechanistic Investigations
Reaction Mechanisms for Acetal (B89532) Formation and Hydrolysis
The formation of 2-(1,3-Dioxan-2-YL)benzaldehyde involves the acid-catalyzed reaction of o-phthalaldehyde (B127526) (or a derivative) with 1,3-propanediol (B51772). researchgate.net This reaction is a classic example of cyclic acetal formation. libretexts.orglibretexts.org Conversely, the acetal linkage can be broken through acid-catalyzed hydrolysis to regenerate the original aldehyde and diol. orgoreview.comorganicchemistrytutor.comyoutube.com
Acetal Formation:
The mechanism for the acid-catalyzed formation of the 1,3-dioxane (B1201747) ring from an aldehyde and 1,3-propanediol proceeds through several key steps. pearson.comvaia.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (H⁺), which significantly increases the electrophilicity of the carbonyl carbon. nih.gov
Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiacetal. organicchemistrytutor.commasterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original oxygen atoms, converting it into a good leaving group (water).
Elimination of Water: The departure of a water molecule leads to the formation of a resonance-stabilized oxocarbenium ion.
Intramolecular Cyclization: The second hydroxyl group of the 1,3-propanediol chain then attacks the oxocarbenium ion in an intramolecular fashion. youtube.comyoutube.com
Deprotonation: Finally, deprotonation of the resulting oxonium ion by a base (like water or the conjugate base of the acid catalyst) regenerates the acid catalyst and yields the stable cyclic acetal, this compound.
Acetal Hydrolysis:
The hydrolysis of the 1,3-dioxane ring is the reverse of its formation and is also acid-catalyzed. orgoreview.comyoutube.com The presence of excess water drives the equilibrium toward the aldehyde and diol. organicchemistrytutor.comyoutube.com
Protonation of an Acetal Oxygen: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst.
Ring Opening: The protonated acetal undergoes ring opening, where the C-O bond cleaves to form a resonance-stabilized carbocation and a hydroxyl group at the end of a chain.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Proton Transfer: A proton is transferred from the attacking water molecule to another base.
Protonation of the Second Acetal Oxygen: The other oxygen atom (now part of a hemiacetal) is protonated, turning it into a good leaving group.
Elimination of the Diol: The C-O bond breaks, releasing the 1,3-propanediol molecule and forming a protonated aldehyde.
Deprotonation: The protonated aldehyde is deprotonated to give the final aldehyde product and regenerate the acid catalyst.
Mechanistic Studies of Nucleophilic Additions to the Aldehyde Group
The aldehyde functional group in this compound is susceptible to nucleophilic addition reactions. libretexts.orglibretexts.org The reactivity of the carbonyl carbon is influenced by the electronic and steric effects of the ortho-dioxane substituent. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene (B151609) ring, which reduces the electrophilicity of the carbonyl carbon. libretexts.org The bulky ortho-substituent can also sterically hinder the approach of the nucleophile. acs.orgacs.org
Grignard Reaction: The reaction with Grignard reagents (R-MgX) is a fundamental method for forming carbon-carbon bonds by adding an alkyl or aryl group to the carbonyl carbon. mnstate.edulibretexts.org
Mechanism: The Grignard reagent, behaving as a strong nucleophile (carbanion equivalent), attacks the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent workup with a dilute acid protonates the alkoxide to yield a secondary alcohol. leah4sci.commasterorganicchemistry.com For instance, reacting this compound with methylmagnesium bromide would produce 1-(2-(1,3-dioxan-2-yl)phenyl)ethanol after acidic workup.
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a defined double bond position. wikipedia.orgpressbooks.pub
Mechanism: The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as the carbon nucleophile. The ylide attacks the aldehyde's carbonyl group to form a four-membered ring intermediate called an oxaphosphetane. wvu.edumasterorganicchemistry.com This intermediate then decomposes through a [2+2] cycloreversion to yield the alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. wvu.eduorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. wikipedia.org
Table 1: Key Mechanistic Aspects of Nucleophilic Additions
| Reaction | Nucleophile | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Grignard Reaction | Carbanion equivalent (R⁻) | Tetrahedral alkoxide | Secondary alcohol |
| Wittig Reaction | Phosphonium ylide (Ph₃P⁺-C⁻R₂) | Oxaphosphetane | Alkene |
Insights into Intra- and Intermolecular Transformations
The dual functionality of this compound allows for a variety of intra- and intermolecular transformations. The 1,3-dioxane group is generally a stable protecting group under basic, reductive, or oxidative conditions, but it is labile to acids. thieme-connect.de
Intermolecular Reactions: Beyond the nucleophilic additions described above, the aldehyde group can participate in other intermolecular reactions characteristic of benzaldehydes.
Oxidation: Like other aldehydes, the formyl group can be oxidized to a carboxylic acid (2-(1,3-dioxan-2-yl)benzoic acid). This can occur with various oxidizing agents or even slowly with atmospheric oxygen. wikipedia.org The acetal group is generally stable to mild high-valent chromium reagents but can be cleaved by strong oxidants.
Condensation Reactions: The aldehyde can undergo condensation reactions. For example, the Cannizzaro reaction, which involves disproportionation under strong basic conditions, would yield the corresponding alcohol ( (2-(1,3-dioxan-2-yl)phenyl)methanol ) and carboxylic acid. wikipedia.org
Intramolecular Reactions: While the specific intramolecular reactions of this compound are not extensively documented, related systems provide insight into potential transformations. For instance, molecules containing both an aldehyde and a diol can undergo intramolecular acetal formation to create bicyclic structures. libretexts.orgorganic-chemistry.org In the case of this compound, the existing acetal is already a product of an intermolecular reaction, but transformations involving both the aromatic ring and the dioxane moiety could be envisaged under specific catalytic conditions, such as intramolecular C-H functionalization.
Influence of Stereochemistry and Conformational Analysis on Reaction Pathways
The stereochemistry and conformational preferences of the 1,3-dioxane ring play a crucial role in determining the reactivity of this compound.
Conformational Analysis: The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane. thieme-connect.deacs.org However, the C-O bonds are shorter than C-C bonds, and the presence of the two oxygen atoms introduces specific stereoelectronic effects. thieme-connect.de
Chair Conformation: For 2-substituted 1,3-dioxanes, the substituent generally prefers an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at positions 4 and 6. thieme-connect.deresearchgate.net In this compound, the bulky ortho-substituted phenyl group strongly favors the equatorial orientation on the dioxane ring. researchgate.net This locks the ring into a relatively rigid conformation.
Anomeric Effect: While not directly applicable to the 2-aryl substituent itself, the anomeric effect is a key feature of 1,3-dioxanes, stabilizing axial conformations for electronegative substituents at the C2 position, which is an important consideration in related structures. thieme-connect.dedocumentsdelivered.com
Influence on Reactivity: The preferred conformation directly impacts the steric environment around the aldehyde group.
Steric Hindrance: With the phenyl group locked in an equatorial position, the plane of the aromatic ring and the attached aldehyde group are oriented in a specific spatial relationship to the dioxane ring. This fixed orientation can influence the trajectory of nucleophilic attack on the carbonyl carbon. The bulky dioxane ring can shield one face of the aldehyde, potentially leading to diastereoselectivity in reactions with chiral nucleophiles or in the formation of new stereocenters.
Reaction Pathways: The conformational rigidity can influence the rates and outcomes of reactions. For example, the accessibility of the aldehyde's carbonyl group for catalysis or nucleophilic attack is determined by its conformational state. NMR studies on related 2-aryl-1,3-dioxanes have been instrumental in elucidating these conformational preferences and their energetic parameters. researchgate.netacs.org
Table 2: Conformational Preferences in 2-Aryl-1,3-Dioxanes
| Substituent at C2 | Preferred Conformation | Primary Reason | Implication for Reactivity |
|---|---|---|---|
| Aryl Group | Equatorial | Minimization of steric strain (1,3-diaxial interactions) | Defines steric environment around the ortho-aldehyde group, potentially directing nucleophilic attack. |
Synthetic Applications and Utility in Complex Molecule Construction
A Versatile Protecting Group for the Benzaldehyde (B42025) Carbonyl Functionality
The primary role of 2-(1,3-Dioxan-2-YL)benzaldehyde in organic synthesis is as a masked form of benzaldehyde. The 1,3-dioxane (B1201747) ring effectively shields the reactive aldehyde group, preventing it from undergoing unwanted reactions during multi-step synthetic sequences. wikipedia.org This protection is crucial for achieving high yields and selectivity in the synthesis of complex target molecules. bham.ac.uk
The formation of this protected compound is typically achieved by reacting benzaldehyde with 1,3-propanediol (B51772) in the presence of an acid catalyst. organic-chemistry.org This reaction forms a stable six-membered cyclic acetal (B89532). echemi.com The stability of the 1,3-dioxane group is a key advantage, as it is resistant to a wide range of reagents, including nucleophiles and bases. organic-chemistry.org
Selective Protection in Multistep Syntheses
In the intricate process of synthesizing complex molecules, it is often necessary to differentiate between multiple reactive functional groups. The 1,3-dioxane protecting group of this compound allows for the selective protection of a benzaldehyde moiety while other functional groups on the molecule can be manipulated. bham.ac.uknih.gov For instance, if a molecule contains both an aldehyde and a ketone, the aldehyde can be selectively protected as a 1,3-dioxane, leaving the ketone available for subsequent reactions. organic-chemistry.org This chemoselectivity is a cornerstone of modern synthetic strategy, enabling the construction of highly functionalized and intricate molecular frameworks. The choice between protecting a 1,2-diol with acetone (B3395972) or a 1,3-diol with benzaldehyde is often dictated by the thermodynamic stability of the resulting five or six-membered ring. echemi.comstackexchange.com
A Building Block in the Synthesis of Diverse Organic Molecules
Beyond its role as a protecting group, this compound is a valuable starting material for the synthesis of a wide array of organic compounds. Its pre-protected aldehyde functionality allows for transformations on other parts of the molecule without the interference of a highly reactive aldehyde.
Precursor for Advanced Intermediates
The protected aldehyde can undergo various reactions, such as lithiation of the aromatic ring followed by reaction with electrophiles, to generate more complex and functionalized intermediates. researchgate.netresearchgate.net These intermediates, with the aldehyde still masked, can then be carried through several synthetic steps before the final deprotection reveals the benzaldehyde functionality at a strategic point in the synthesis. researchgate.net This approach is particularly useful in the synthesis of polysubstituted aromatic compounds where direct functionalization of benzaldehyde might be problematic due to the reactivity of the aldehyde group. For example, chalcones, which are precursors to many heterocyclic compounds, can be synthesized from benzaldehyde derivatives. tsijournals.combas.bg The use of the protected form allows for the construction of complex chalcone (B49325) precursors.
Construction of Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a key precursor in the synthesis of various heterocyclic systems. For example, it can be used in multi-component reactions to form complex heterocyclic scaffolds. The protected aldehyde can be unveiled at a later stage to participate in cyclization reactions, leading to the formation of rings containing oxygen, nitrogen, or sulfur. The synthesis of 1,3-oxazine derivatives, for instance, can involve the condensation of various aromatic aldehydes. oiccpress.com The use of a protected aldehyde allows for a more controlled and stepwise assembly of the heterocyclic core.
Role in the Synthesis of Complex Chiral Compounds
The synthesis of single-enantiomer chiral molecules is a major focus of modern organic chemistry, particularly in the development of pharmaceuticals. While this compound itself is not chiral, it can be a crucial component in asymmetric syntheses. acs.orgnih.govsoton.ac.uk By incorporating this building block into a chiral framework or by using chiral catalysts, chemists can control the stereochemical outcome of reactions. The protected aldehyde can be present while chiral centers are established elsewhere in the molecule. Subsequent deprotection and reaction of the aldehyde can then lead to the formation of complex chiral products with high stereoselectivity.
Enabling Remote Functionalization via the Ortho-Position
The term "remote functionalization" in the context of substituted aromatics often refers to the ability of a substituent to control reactivity at a position that is not inherently the most reactive. The 2-(1,3-dioxan-2-yl) group, a cyclic acetal, provides a powerful tool for achieving selective functionalization at the ortho-position of the benzaldehyde ring through a process known as directed ortho metalation (DoM). wikipedia.orgbaranlab.orgorganic-chemistry.org
In this strategy, the acetal group, specifically the two oxygen atoms of the 1,3-dioxane ring, acts as a directing metalation group (DMG). wikipedia.orgbaranlab.org These oxygen atoms, being Lewis basic, can coordinate to a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium. This coordination brings the base into close proximity to the C-H bond at the ortho-position of the benzene (B151609) ring. The result is a selective deprotonation (lithiation) at this site, forming an aryllithium intermediate. wikipedia.orgbaranlab.orguwindsor.ca This intermediate is then poised to react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups exclusively at the ortho-position. wikipedia.org
The process can be summarized in the following steps:
Coordination: The oxygen atoms of the 1,3-dioxane ring chelate to the lithium ion of the alkyllithium reagent.
Deprotonation: The alkyl anion of the alkyllithium reagent selectively removes a proton from the adjacent ortho-position of the aromatic ring.
Electrophilic Quench: The resulting aryllithium species reacts with an added electrophile (E+), leading to the formation of a new carbon-electrophile bond at the ortho-position.
This method offers a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para products. wikipedia.org With directed ortho metalation, the functionalization is highly regioselective for the ortho-position. Following the introduction of the desired functional group, the 1,3-dioxane protecting group can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then be used in subsequent synthetic transformations.
Table 1: Examples of Electrophiles Used in Directed ortho Metalation
| Electrophile | Introduced Functional Group |
| D2O | -D (Deuterium) |
| I2 | -I (Iodo) |
| (CH3)3SiCl | -Si(CH3)3 (Trimethylsilyl) |
| CO2 | -COOH (Carboxylic acid) |
| RCHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |
| R2CO (Ketone) | -C(OH)R2 (Tertiary alcohol) |
This table provides illustrative examples of electrophiles that can be used to functionalize the ortho-position once the aryllithium intermediate is formed.
Application in Oligonucleotide Modification and Purification Strategies
In the field of biotechnology and molecular biology, the synthesis and purification of oligonucleotides are of paramount importance for a wide range of applications, including therapeutics, diagnostics, and gene synthesis. nih.govlabcluster.com Benzaldehyde derivatives, and by extension their protected forms like this compound, play a crucial role in modern strategies for oligonucleotide modification and purification. nih.govnih.gov
The core of this application lies in the incorporation of a benzaldehyde moiety at the 5'-terminus of a synthetic oligonucleotide. nih.gov This is typically achieved by using a phosphoramidite (B1245037) building block derived from a protected benzaldehyde, such as one containing a 1,3-dioxane or 1,3-dioxolane (B20135) group. This phosphoramidite can be readily incorporated into the standard automated solid-phase oligonucleotide synthesis cycle. nih.gov The 1,3-dioxane group serves as a robust protecting group for the aldehyde functionality, remaining stable throughout the synthesis and deprotection steps.
Once the synthesis is complete, the terminal acetal can be cleaved under mild acidic conditions to unmask the 5'-aldehyde group. nih.gov This terminal aldehyde becomes a versatile chemical handle for a variety of downstream applications:
Purification: The 5'-aldehyde can be reacted with a molecule containing a hydrazide or an aminooxy group that is appended to a purification tag, such as a hexa-histidine (hexa-His) tag. nih.gov This allows for the selective capture of the full-length, aldehyde-containing oligonucleotides on an affinity chromatography column (e.g., a nickel column for the hexa-His tag). Truncated sequences and other impurities from the synthesis are washed away. The linkage between the aldehyde and the tag is often designed to be reversible, for instance, through an exchange reaction, allowing for the release and recovery of the purified oligonucleotide. nih.gov
Modification and Conjugation: The reactive aldehyde group provides a site for the covalent attachment of various functional molecules. This can include fluorescent dyes for detection, biotin (B1667282) for immobilization, or peptides and other moieties to enhance cellular uptake or therapeutic efficacy. thermofisher.comcreative-biogene.com The reaction with aminooxy-functionalized molecules to form a stable oxime linkage is a common and efficient conjugation strategy. creative-biogene.com
Table 2: Key Steps in 5'-Aldehyde-Mediated Oligonucleotide Purification
| Step | Description | Purpose |
| 1. Synthesis | Incorporation of a 5'-(1,3-dioxan-2-yl)benzaldehyde phosphoramidite during solid-phase oligonucleotide synthesis. | Introduce a protected aldehyde at the 5'-terminus. |
| 2. Deprotection | Mild acidic treatment to hydrolyze the 1,3-dioxane group. | Unmask the reactive 5'-aldehyde. |
| 3. Tagging | Reaction of the 5'-aldehyde with a purification tag (e.g., hexa-His-hydrazide). | Covalently label full-length oligonucleotides. |
| 4. Affinity Purification | Passing the mixture through an affinity column that binds the tag. | Isolate the tagged, full-length oligonucleotides. |
| 5. Elution | Cleavage of the linker or exchange reaction to release the purified oligonucleotide. | Obtain the final, purified oligonucleotide product. |
This table outlines a typical workflow for the purification of synthetic oligonucleotides using a 5'-aldehyde handle derived from a protected precursor.
Advanced Research Directions and Emerging Areas
Computational Chemistry and Theoretical Studies
Theoretical studies provide foundational insights into the behavior of 2-(1,3-Dioxan-2-YL)benzaldehyde at a molecular level. By leveraging powerful computational methods, researchers can predict and rationalize its electronic structure, conformational preferences, and potential interactions, which are crucial for designing new synthetic routes and materials.
Quantum-chemical calculations are instrumental in elucidating the electronic properties of complex organic molecules like this compound. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to determine electronic state energies, oscillator strengths, and the nature of molecular orbitals. nih.govscispace.com For instance, studies on similarly complex donor-acceptor systems have shown that it is possible to calculate and assign UV-Visible absorption spectra, and to determine whether electronic transitions have charge-transfer character. nih.gov
In the context of this compound, such calculations could map the electron density distribution, identifying electron-rich and electron-poor regions, which dictates its reactivity in chemical transformations. Theoretical treatments can also predict adiabatic ionization energies and characterize the geometry of both neutral and cationic forms of related heterocyclic compounds. scispace.com Furthermore, computational approaches can validate experimental spectroscopic data and elucidate the electronic structural features of related heterocyclic compounds, confirming their structural properties through a synergy of theoretical and experimental analysis. mdpi.com
The conformational behavior of the 1,3-dioxane (B1201747) ring is a subject of intense study due to its influence on the stereochemical outcome of reactions. thieme-connect.de Like cyclohexane, 1,3-dioxane systems preferentially adopt a chair-like conformation. thieme-connect.de However, the shorter C-O bonds compared to C-C bonds result in more significant diaxial interactions, meaning equatorial substituents at the C2 position are thermodynamically favored. thieme-connect.de
Quantum-chemical studies using methods like the Hartree-Fock (HF) and DFT have been used to calculate the energy differences between various conformers. researchgate.net For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformers. researchgate.net Detailed computational analysis on 5-substituted 1,3-dioxanes has revealed the energy barriers and pathways for conformational isomerizations between equatorial and axial chair forms. researchgate.net The global minimum on the potential energy surface for substituted 1,3-dioxanes typically corresponds to the equatorial chair conformer, with local minima for axial chair and twist conformers. researchgate.net These theoretical findings are often consistent with experimental data derived from 1H NMR spectroscopy. researchgate.net
Calculated Energy Parameters for Conformational Inversion of 5-Substituted 1,3-Dioxanes (kcal/mol)
| Compound (Substituent R) | Conformer | Relative Energy (ΔE) | Activation Energy (ΔE≠) |
|---|---|---|---|
| I (R = Et) | Ceq | 0.00 | 10.5 (Ceq → Cax) |
| Cax | 0.90 | ||
| 1,4-T | 6.57 | - | |
| III (R = t-Bu) | Ceq | 0.00 | 10.5 (Ceq → Cax) |
| Cax | 2.00 | ||
| 1,4-T | 6.97 | - | |
| IV (R = Ph) | Ceq | 0.00 | 10.3 (Ceq → Cax) |
| Cax | 1.10 | ||
| 1,4-T | 6.41 | - |
Data derived from quantum-chemical calculations at the RHF/6-31G(d) level of theory. Ceq = Equatorial Chair, Cax = Axial Chair, 1,4-T = 1,4-Twist. researchgate.net
Molecular modeling and docking are powerful tools in the rational design of new molecules. nih.gov These structure-based methods predict how a ligand might fit into a target's binding site, providing crucial insights for designing compounds with desired properties. nih.gov While direct biological effects are outside the scope of this discussion, the application of these techniques to the synthetic design of derivatives based on the this compound scaffold is a significant area of research.
For example, in the development of new endothelin receptor ligands, molecular docking was used to investigate the binding mode of newly synthesized 1,3-diaryl-5-oxo-proline derivatives within a receptor homology model. mdpi.com This provided an understanding of the structural elements required for affinity and selectivity, guiding further synthetic modifications. mdpi.com Similarly, modeling studies on 1,3-dioxane derivatives have been part of structure-activity relationship investigations to design potential modulators of P-glycoprotein. nih.gov By synthesizing a range of compounds with varied aromatic cores, linkers, and basic moieties, researchers can optimize the structure for a specific interaction, a process that can be greatly accelerated and refined by computational docking. nih.gov These approaches allow chemists to design and prioritize synthetic targets based on predicted binding, streamlining the discovery of molecules with novel functions.
Development of Novel Catalytic Systems for Transformations Involving this compound
The development of advanced catalytic systems is crucial for unlocking the full synthetic utility of this compound and related structures. Research is focused on creating highly selective, efficient, and environmentally benign catalysts for its synthesis and subsequent transformations.
Achieving enantioselectivity in reactions involving ortho-substituted benzaldehydes is a key goal in modern organic synthesis. Homogeneous gold catalysis, for instance, has emerged as a powerful tool for promoting cyclizations of unsaturated substrates. researchgate.net Research into chiral gold(III) complexes has demonstrated the potential for highly enantioselective transformations, such as the asymmetric carboalkoxylation of ortho-alkynylbenzaldehydes, achieving excellent enantioselectivity of up to 99% ee. researchgate.net Such catalytic systems could potentially be adapted for enantioselective reactions on derivatives of this compound, where the dioxane acts as a protecting group while transformations occur elsewhere on the molecule.
Furthermore, stereoselective methods for the formation of the acetal (B89532) ring itself are being explored. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding via a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com The development of analogous catalytic systems for 1,3-dioxanes could enable the asymmetric synthesis of chiral acetals from prochiral diols and aldehydes, a significant advancement in stereocontrolled synthesis.
A major thrust in modern chemical synthesis is the development of sustainable and green processes. For the synthesis of acetals like this compound, this involves using environmentally benign solvents, reducing waste, and employing reusable catalysts. ymerdigital.com
Several green catalytic systems have been reported for the acetalization of benzaldehyde (B42025) and its derivatives. A notable example is the use of a reusable cationic acidic resin for the reaction of glycerol (B35011) with benzaldehyde to produce valuable cyclic acetals, achieving high conversion and selectivity. researchgate.net Another approach involves sulfonic acid functionalized metal-organic frameworks (MOFs) like MIL-101(Cr) as a solid acid nanocatalyst, which promotes the acetalization of benzaldehyde with high conversion under mild conditions and can be easily separated and reused. researchgate.net The use of deep eutectic salts and even solvent-free "melt" conditions have also proven effective for the synthesis of related 1,3-dioxane derivatives, representing clean and efficient protocols. researchgate.net These methods align with the principles of green chemistry by minimizing the use of hazardous reagents and simplifying purification processes. researchgate.netnih.gov
Examples of Green Catalytic Systems for Acetalization and Related Reactions
| Catalyst System | Reaction Type | Key Green Features | Reference |
|---|---|---|---|
| Cationic Acidic Resin (IRA 120) | Glycerol Etherification with Benzaldehyde | Heterogeneous, reusable catalyst. | researchgate.net |
| Sulfonic Acid Functionalized MIL-101(Cr) | Acetalization of Benzaldehyde | Solid acid nanocatalyst, reusable, mild conditions. | researchgate.net |
| None (Melt Conditions) | Yonemitsu Reaction to form 1,3-Dioxane derivatives | Solvent-free, efficient. | researchgate.net |
| None (Stirring-Induced Emulsion) | Claisen–Schmidt Condensation of Benzaldehyde | Surfactant-free, phase-interface catalysis. | nih.gov |
Strategies for Derivatization to Access Diverse Chemical Space
The chemical scaffold of this compound offers a versatile platform for the generation of diverse molecular architectures. The presence of the masked aldehyde functionality, in the form of the 1,3-dioxane group, and the aromatic ring allows for a multitude of derivatization strategies. These strategies can be broadly categorized by the reactive handle being targeted: the aldehyde (after deprotection) or the aromatic ring. A key aspect of these strategies is the ability to introduce complexity and functionality, thereby expanding the accessible chemical space for applications in medicinal chemistry, materials science, and fragrance development. researchandmarkets.comgoogle.com
The primary point of diversification is the aldehyde group, which can be unmasked from the 1,3-dioxane acetal under acidic conditions. wikipedia.org Once liberated, the aldehyde can participate in a wide array of classical and modern organic transformations.
Key Derivatization Reactions of the Aldehyde Functional Group:
Reductive Amination: This powerful reaction converts the aldehyde into a diverse range of primary, secondary, and tertiary amines by reaction with a suitable amine in the presence of a reducing agent. This strategy is fundamental in the synthesis of many pharmaceutical compounds and is amenable to automated synthesis platforms. sigmaaldrich.com
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to alkenes with control over the stereochemistry of the resulting double bond. This is a crucial transformation for the synthesis of natural products and other complex organic molecules.
Aldol (B89426) and Related Condensation Reactions: The aldehyde can react with enolates or their equivalents to form β-hydroxy carbonyl compounds, which are versatile intermediates for further transformations. beilstein-journals.orgbeilstein-journals.org These reactions can be performed enantioselectively using chiral catalysts, introducing stereochemical diversity.
Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides access to a wide variety of secondary alcohols, significantly increasing molecular complexity.
Formation of Heterocycles: The aldehyde is a key precursor for the synthesis of numerous heterocyclic systems. For example, it can be used to synthesize quinolines, pyrimidines, and 1,3,4-thiadiazoles through multicomponent reactions. researchgate.net
The aromatic ring of this compound also presents opportunities for derivatization, primarily through electrophilic aromatic substitution reactions. The position of substitution will be directed by the electronic nature of the dioxanyl and formyl (or protected formyl) groups.
Illustrative Derivatization Strategies:
| Starting Material | Reagents and Conditions | Product Class |
| This compound | 1. H₃O⁺2. R¹R²NH, NaBH(OAc)₃ | Substituted benzylamines |
| This compound | 1. H₃O⁺2. Ph₃P=CHR³, THF | Stilbene derivatives |
| This compound | 1. H₃O⁺2. Acetone (B3395972), NaOH (aq) | Chalcone-like structures |
| This compound | HNO₃, H₂SO₄ | Nitroaromatic derivatives |
These derivatization strategies enable the systematic exploration of the chemical space around the core this compound structure, allowing for the fine-tuning of biological activity or material properties.
Integration into Automated Synthesis and Flow Chemistry Protocols
The structure of this compound is well-suited for integration into modern high-throughput synthesis platforms, including automated synthesis and flow chemistry. sigmaaldrich.com These technologies offer significant advantages in terms of reaction control, scalability, safety, and the rapid generation of compound libraries.
Automated Synthesis:
Automated synthesis platforms can perform a series of chemical reactions in a pre-programmed and unattended manner. sigmaaldrich.com For this compound, this would typically involve the initial deprotection of the acetal to reveal the aldehyde, followed by a variety of diversification reactions. For instance, platforms equipped with modules for reductive amination, amide coupling (if the aldehyde is first oxidized to a carboxylic acid), or Suzuki coupling (if a halide is introduced onto the aromatic ring) could rapidly generate a library of derivatives. The use of pre-packaged reagent cartridges for common transformations further streamlines this process. sigmaaldrich.com
Flow Chemistry:
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgnih.gov This is particularly advantageous for reactions that are highly exothermic, involve unstable intermediates, or require hazardous reagents.
For transformations involving this compound, several types of reactions would benefit from a flow chemistry approach:
Aldol Reactions: The precise temperature control offered by flow reactors can minimize the formation of byproducts often seen in batch aldol reactions. beilstein-journals.orgbeilstein-journals.org
Reactions with Organometallic Reagents: The rapid mixing and excellent heat transfer in microreactors enhance the safety and selectivity of reactions with highly reactive organometallic compounds. acs.org
Photochemical and Electrochemical Reactions: Flow reactors can be easily coupled with light sources or electrodes to perform photochemical or electrochemical transformations, opening up novel reaction pathways for derivatization.
The integration of this compound into these automated protocols would involve its immobilization on a solid support or its use as a solution-phase building block that is sequentially modified in a flow system. The ability to "telescope" multiple reaction steps without intermediate purification is a key advantage of flow synthesis, leading to increased efficiency and reduced waste. beilstein-journals.orgbeilstein-journals.org
Potential Flow Chemistry Protocol for Derivatization:
| Step | Reaction | Reactor Type | Key Advantages |
| 1 | Deprotection of Acetal | Packed-bed reactor with solid acid catalyst | Continuous deprotection, easy product separation. |
| 2 | Aldol Condensation | Micro-mixer followed by residence time coil | Precise temperature control, rapid mixing, high yield. beilstein-journals.org |
| 3 | Hydrogenation | Packed-bed reactor with H-Cube® or similar | Safe handling of hydrogen, high efficiency. nih.gov |
The adoption of these advanced synthesis technologies will undoubtedly accelerate the exploration of the chemical space accessible from this compound and facilitate the discovery of new molecules with valuable properties.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
